3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a scaffold known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structurally, it features a piperidine ring substituted with a 2,5-difluorobenzoyl group at the 1-position and a phenyl group at the 4-position of the triazolone core. The 2,5-difluorobenzoyl moiety introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological targets compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-14-6-7-17(22)16(12-14)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCPUCFRNSGTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method includes the reaction of 2,5-difluorobenzoyl chloride with piperidine to form the intermediate 1-(2,5-difluorobenzoyl)piperidine. This intermediate is then reacted with 4-phenyl-1,2,4-triazol-3-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
Key Findings :
- Antimicrobial Potential: The target compound’s fluorinated benzoyl group could improve activity against Gram-negative bacteria compared to methylated analogs, as fluorine often enhances penetration through lipopolysaccharide layers .
- Anti-inflammatory Activity: Thione-containing analogs (e.g., ) show higher efficacy than non-thione derivatives, suggesting the triazolone core alone may be insufficient for this activity.
Physicochemical and Spectroscopic Properties
Comparative data from computational and experimental studies:
Biological Activity
The compound 3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H19F2N3O
- Molecular Weight : 345.37 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
Structural Representation
The structural representation of the compound highlights the presence of a piperidine ring, a triazole moiety, and difluorobenzoyl substituent, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical) and HepG2 (liver) cells. For instance, Mannich bases derived from similar structures have demonstrated IC50 values lower than 2 μg/mL against MCF-7 (breast cancer) cell lines .
- Induction of Apoptosis : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Preliminary studies suggest that triazole derivatives can also exhibit antimicrobial effects. The structure of this compound may enhance its interaction with microbial targets due to the presence of electron-withdrawing groups like difluorobenzoyl.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cellular metabolism.
- Receptor Modulation : The compound may act as a ligand for various receptors involved in cell signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cellular damage and apoptosis.
In Vitro Studies
A study investigating the effects of related triazole compounds on cancer cell lines showed that these compounds could significantly reduce cell viability in a dose-dependent manner. For example:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 3a | HeLa | 1.8 |
| 3b | HepG2 | 0.9 |
| 3c | MCF-7 | 1.5 |
In Vivo Studies
In vivo studies using murine models have demonstrated that certain triazole derivatives can suppress tumor growth effectively while maintaining low toxicity profiles compared to conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
